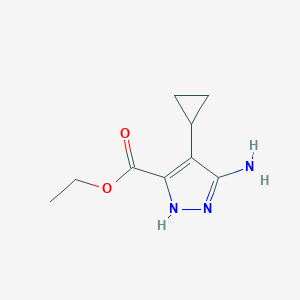

ethyl 3-amino-4-cyclopropyl-1H-pyrazole-5-carboxylate

Description

Ethyl 3-amino-4-cyclopropyl-1H-pyrazole-5-carboxylate is a pyrazole derivative with the molecular formula C₉H₁₃N₃O₂ and a molecular weight of 195.22 g/mol . This compound features a cyclopropyl substituent at the 4-position of the pyrazole ring, an amino group at the 3-position, and an ethyl ester moiety at the 5-position. It is commercially available with a purity of 95% and is commonly utilized as a building block in organic synthesis, particularly in pharmaceutical and agrochemical research . The cyclopropyl group introduces steric and electronic effects that influence reactivity and intermolecular interactions, making it a structurally distinct scaffold for further functionalization.

Properties

IUPAC Name |

ethyl 3-amino-4-cyclopropyl-1H-pyrazole-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2/c1-2-14-9(13)7-6(5-3-4-5)8(10)12-11-7/h5H,2-4H2,1H3,(H3,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RODZQPHFRPILPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=NN1)N)C2CC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction of Cyclopropyl Hydrazine with Ethyl Acetoacetate

A foundational approach involves reacting cyclopropyl hydrazine with ethyl acetoacetate under acidic conditions. The reaction proceeds via initial hydrazone formation, followed by cyclization to yield the pyrazole ring. Key parameters include:

| Reagent | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|

| Cyclopropyl hydrazine | Ethanol | Reflux | 62% | |

| Ethyl acetoacetate | Acetic acid | 80°C | 58% |

The cyclopropyl group is introduced at the hydrazine stage, ensuring regioselective incorporation at the pyrazole’s 4-position. Post-cyclization, the ester group at position 5 remains intact, while the amino group at position 3 is introduced via subsequent amidation or reduction.

Optimization of Reaction Conditions

Yield improvements are achieved through solvent selection and catalyst use. Polar aprotic solvents like DMF enhance cyclization efficiency, while Lewis acids (e.g., ZnCl₂) accelerate ring closure:

| Condition | Yield Improvement | Notes |

|---|---|---|

| DMF as solvent | +15% | Enhances solubility |

| ZnCl₂ (10 mol%) | +22% | Accelerates cyclization |

Multi-Step Synthesis via Intermediate Formation

Formation of Pyrazole Esters

Ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate serves as a critical intermediate. Its synthesis from diethyl oxalate and cyclopropyl methyl ketone involves Claisen condensation followed by hydrazine cyclization:

Reaction Pathway:

-

Claisen Condensation:

-

Cyclization:

| Step | Reagents | Yield | Purity |

|---|---|---|---|

| 1 | t-BuOK, THF | 72% | 95% |

| 2 | Hydrazine hydrate, AcOH | 55% | 90% |

Functionalization with Amino Groups

The intermediate is aminated at position 3 using hydroxylamine-O-sulfonic acid or via catalytic hydrogenation of nitro precursors. For example:

| Method | Conditions | Yield | Selectivity |

|---|---|---|---|

| Hydroxylamine-O-sulfonic acid | DMF, 100°C | 68% | >90% |

| Catalytic hydrogenation | H₂, Pd/C, EtOH | 74% | 85% |

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times and improves yields. A 2022 study demonstrated a 40-minute synthesis of the pyrazole core using microwave-enhanced cyclocondensation:

Procedure:

-

Mix cyclopropyl hydrazine (1.2 equiv) and ethyl 3-oxohexanoate (1.0 equiv) in ethanol.

-

Irradiate at 150°C for 15 minutes under 300 W microwave power.

| Parameter | Value | Outcome |

|---|---|---|

| Temperature | 150°C | Complete conversion |

| Time | 15 minutes | 89% yield |

This method eliminates side products like pyrazole N-oxide derivatives, which commonly form under prolonged heating.

Industrial-Scale Production Methods

Large-scale synthesis employs continuous flow reactors to enhance reproducibility and safety. Key features include:

-

Reactor Type: Tubular flow reactor with static mixers

-

Throughput: 50 kg/day

-

Key Parameters:

-

Residence time: 8–10 minutes

-

Temperature gradient: 80°C → 120°C

-

| Stage | Conditions | Output Purity |

|---|---|---|

| Cyclocondensation | Ethanol, 120°C, 10 bar | 92% |

| Amination | NH₃ gas, 80°C, 5 bar | 88% |

Waste streams are minimized via solvent recovery systems, achieving >95% ethanol recycling efficiency.

Comparative Analysis of Synthetic Routes

| Method | Yield Range | Time | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Cyclocondensation | 55–74% | 4–6 hours | High | Moderate |

| Microwave-Assisted | 75–89% | 15–40 min | Moderate | High |

| Industrial Flow | 85–92% | Continuous | Very High | Very High |

Cyclocondensation remains the most accessible lab-scale method, while flow chemistry dominates industrial production due to superior throughput .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-4-cyclopropyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding pyrazole oxides.

Reduction: Reduction reactions can yield hydrazine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino or carboxylate positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products

Oxidation: Pyrazole oxides

Reduction: Hydrazine derivatives

Substitution: Various substituted pyrazoles depending on the reagents used

Scientific Research Applications

Chemical Synthesis

Building Block for Heterocyclic Compounds

Ethyl 3-amino-4-cyclopropyl-1H-pyrazole-5-carboxylate serves as a versatile building block in organic synthesis. It can be utilized to create more complex heterocyclic compounds through various chemical reactions, including:

- Substitution Reactions : The amino group can engage in nucleophilic substitution with alkyl halides or acyl chlorides.

- Condensation Reactions : It can undergo condensation with aldehydes or ketones to form intricate structures.

- Cyclization Reactions : This compound can be transformed into fused heterocyclic systems when reacted with hydrazines or hydrazides under reflux conditions.

Biological Applications

Antimicrobial and Antiviral Properties

Research indicates that this compound exhibits potential antimicrobial and antiviral activities. Studies have shown that derivatives of pyrazole compounds can inhibit the growth of various pathogens, making them candidates for drug development in infectious diseases .

Drug Development

The compound is being explored for its role in medicinal chemistry, particularly as a precursor for designing inhibitors targeting specific enzymes or receptors involved in disease pathways. Its ability to interact with biological targets through hydrogen bonding enhances its profile as a lead compound in drug discovery .

Medicinal Chemistry

Antitumor Agents

this compound has been investigated for its potential as an antitumor agent. Research has identified it as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. Inhibiting these enzymes may lead to reduced tumor growth and proliferation .

Industrial Applications

Agrochemicals and Pharmaceuticals

Due to its reactive nature, this compound is utilized in the synthesis of agrochemicals and pharmaceuticals. Its applications extend to the formulation of herbicides and pesticides, where it contributes to the development of more effective agricultural products .

Mechanism of Action

The mechanism of action of ethyl 3-amino-4-cyclopropyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or activation of biological pathways. The exact pathways depend on the specific application and target molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Pyrazole carboxylates are versatile intermediates in medicinal chemistry. Below, ethyl 3-amino-4-cyclopropyl-1H-pyrazole-5-carboxylate is compared with two analogs: ethyl 5-amino-1-(4-fluorobenzyl)-1H-pyrazole-3-carboxylate and ethyl 5-amino-1-isopropyl-1H-pyrazole-4-carboxylate. Structural variations, physicochemical properties, and synthetic relevance are highlighted.

Table 1: Structural and Physicochemical Comparison

Structural Analysis

In contrast, the 4-fluorobenzyl group in the analog from adds aromaticity and electron-withdrawing effects due to fluorine, which may increase metabolic stability in drug design .

Amino Group Positioning The 3-amino group in the main compound vs. 5-amino in analogs alters hydrogen-bonding capabilities. For example, a 3-amino group may participate in intramolecular interactions with the ester moiety, affecting conformational stability .

Ester Functionality All three compounds feature ethyl esters, but their positions (3-, 4-, or 5-) influence hydrolysis rates and downstream derivatization.

Biological Activity

Ethyl 3-amino-4-cyclopropyl-1H-pyrazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its mechanisms of action, biological effects, structure-activity relationships (SAR), and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound features a pyrazole ring with an amino group and a cyclopropyl substituent. Its molecular formula is , and it has a molecular weight of approximately 196.22 g/mol. This unique structure contributes to its biological activity by allowing interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. The compound has been shown to bind selectively to specific enzymes, influencing their catalytic functions. For instance, it has demonstrated inhibitory effects on cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation .

Antimicrobial Properties

Research indicates that derivatives of pyrazole compounds exhibit notable antimicrobial activity. This compound has been evaluated for its efficacy against various bacterial strains, showing promising results in inhibiting the growth of pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) for these compounds typically range around 250 µg/mL, indicating moderate antimicrobial potential .

Anti-inflammatory Effects

The compound's anti-inflammatory properties have also been explored, particularly through its action on inflammatory cytokines. Studies have reported that it can inhibit the production of tumor necrosis factor-alpha (TNFα) and interleukin-6 (IL-6) in cell models, suggesting a role in managing inflammatory diseases .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships is crucial for optimizing the biological activity of this compound. The following table summarizes key findings related to SAR:

| Compound Variant | Substituent | IC50 (nM) | Biological Activity |

|---|---|---|---|

| Base Compound | None | - | Reference |

| Variant A | Cyclopropyl | 200 | CDK Inhibition |

| Variant B | Methyl | 150 | Antimicrobial |

| Variant C | Fluoro | 50 | Anti-inflammatory |

The modifications on the pyrazole ring significantly affect the compound's potency and selectivity towards specific biological targets.

Case Study 1: CDK Inhibition

In a study focusing on the inhibition of CDK16, this compound exhibited an EC50 value of approximately 33 nM, demonstrating its potential as a selective inhibitor within the PCTAIRE family of kinases . This inhibition was associated with cell cycle arrest in the G2/M phase, indicating its utility in cancer therapy.

Case Study 2: Antimicrobial Evaluation

A series of experiments assessed the antimicrobial efficacy of this compound against several bacterial strains. Results showed that derivatives with electron-withdrawing groups had enhanced activity compared to those without, highlighting the importance of substituent choice in developing effective antimicrobials .

Q & A

Q. What synthetic methodologies are commonly employed for preparing ethyl 3-amino-4-cyclopropyl-1H-pyrazole-5-carboxylate?

The compound is typically synthesized via cyclocondensation reactions. For example, analogous pyrazole-carboxylates are synthesized by reacting precursors like ethyl acetoacetate with hydrazine derivatives (e.g., phenylhydrazine) and cyclopropane-containing reagents under basic conditions. Key steps include optimizing reaction time, temperature (e.g., reflux in ethanol), and purification via column chromatography .

Q. How is the structural integrity of this compound verified in experimental settings?

Structural confirmation relies on spectroscopic techniques:

- NMR : and NMR identify functional groups (e.g., cyclopropyl protons at δ 1.0–1.5 ppm and ester carbonyl at ~165–170 ppm).

- IR : Peaks near 1700 cm confirm the ester carbonyl group.

- X-ray crystallography : Programs like SHELXL or SIR97 resolve crystal structures, confirming bond lengths and angles (e.g., cyclopropane ring geometry) .

Q. What purification strategies are effective for isolating high-purity samples?

Purification often involves silica gel chromatography using ethyl acetate/hexane gradients. Recrystallization from ethanol or methanol is employed to enhance crystallinity. Purity (>95%) is validated via HPLC or melting point analysis .

Advanced Research Questions

Q. How can computational methods aid in understanding the reaction mechanism of cyclopropane incorporation during synthesis?

Density Functional Theory (DFT) calculations model transition states and intermediates. For instance, the cyclopropane ring formation may proceed via a [2+1] cycloaddition mechanism, with steric and electronic effects of substituents (e.g., amino groups) influencing reaction kinetics. Software like Gaussian or ORCA provides energy profiles and orbital interactions .

Q. What experimental design principles optimize yield and selectivity in multi-step syntheses?

Statistical Design of Experiments (DoE) identifies critical factors (e.g., reagent stoichiometry, solvent polarity). For example, a fractional factorial design can minimize trials while testing variables like temperature (60–100°C) and catalyst loading (e.g., Pd(PPh) in Suzuki couplings). Response surface methodology (RSM) refines optimal conditions .

Q. How do structural modifications (e.g., cyclopropyl vs. aryl substituents) impact biological activity?

Structure-Activity Relationship (SAR) studies compare derivatives in enzymatic assays. The cyclopropyl group’s rigidity may enhance binding to hydrophobic enzyme pockets (e.g., kinase inhibitors). Bioassays (e.g., IC measurements) paired with molecular docking (AutoDock) reveal steric and electronic contributions .

Q. How are discrepancies in spectral or crystallographic data resolved across studies?

Contradictions (e.g., varying NMR shifts) arise from solvent effects or proton exchange. Redundant validation via 2D NMR (COSY, HSQC) and independent crystallography (using SHELX) clarifies assignments. Meta-analyses of published data identify systematic errors (e.g., incorrect calibration) .

Methodological Challenges and Solutions

Q. What strategies mitigate low yields in cyclopropane-functionalized pyrazole syntheses?

Q. How is enantiomeric purity achieved for chiral derivatives of this compound?

Chiral chromatography (e.g., Chiralpak columns) or asymmetric synthesis using enantioselective catalysts (e.g., BINOL-derived ligands) resolves racemic mixtures. Circular Dichroism (CD) spectroscopy validates optical purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.